molecular formula C21H19N5O2 B15079875 N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 302917-82-4

N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15079875
CAS No.: 302917-82-4
M. Wt: 373.4 g/mol
InChI Key: YUDMDQWSCUCRNE-YDZHTSKRSA-N
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Description

N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic hydrazide derivative featuring a hybrid scaffold combining indole, pyrazole, and ethoxyphenyl moieties. This compound belongs to a class of nonpeptidic inhibitors targeting endoplasmic reticulum aminopeptidase 1 (ERAP1), an enzyme critical for antigen processing in adaptive immunity and a therapeutic target in cancer immunotherapy and autoimmune diseases . Its structural design leverages the (E)-N′-((1H-indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide core, which has been identified as a promising framework for selective enzyme inhibition due to its ability to engage in hydrogen bonding and hydrophobic interactions with active-site residues (e.g., Ser342 in ERAP1) .

Properties

CAS No.

302917-82-4

Molecular Formula

C21H19N5O2

Molecular Weight

373.4 g/mol

IUPAC Name

3-(2-ethoxyphenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C21H19N5O2/c1-2-28-20-10-6-4-8-16(20)18-11-19(25-24-18)21(27)26-23-13-14-12-22-17-9-5-3-7-15(14)17/h3-13,22H,2H2,1H3,(H,24,25)(H,26,27)/b23-13+

InChI Key

YUDMDQWSCUCRNE-YDZHTSKRSA-N

Isomeric SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)N/N=C/C3=CNC4=CC=CC=C43

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=C2)C(=O)NN=CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Cyclocondensation of Indole Carbohyrazide with Chalcone Derivatives

The most widely documented method involves the reaction of 1H-indole-3-carbohydrazide with a substituted chalcone under acidic conditions. This approach, adapted from analogous pyrazole-indole hybrids, proceeds via a cyclocondensation mechanism to form the pyrazole core.

Procedure :

  • Starting Material Preparation :
    • 1H-Indole-3-carbohydrazide is synthesized by refluxing methyl 1H-indole-3-carboxylate with hydrazine hydrate in ethanol.
    • The chalcone precursor, 3-(2-ethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, is prepared via Claisen-Schmidt condensation between 2-ethoxyacetophenone and thiophene-2-carbaldehyde in the presence of NaOH.
  • Cyclocondensation Reaction :
    • Equimolar quantities of indole carbohydrazide and chalcone are refluxed in glacial acetic acid for 12 hours.
    • The reaction proceeds through nucleophilic attack of the hydrazide’s amino group on the α,β-unsaturated ketone, followed by cyclization and dehydration (Figure 1).

Optimization :

  • Solvent : Glacial acetic acid acts as both catalyst and solvent, achieving yields of 68–72%.
  • Temperature : Prolonged reflux at 110–120°C ensures complete conversion.

Palladium-Catalyzed Cross-Coupling for Ethoxyphenyl Functionalization

Alternative routes described in patent literature employ Suzuki-Miyaura coupling to introduce the 2-ethoxyphenyl group post-cyclization.

Procedure :

  • Pyrazole Intermediate Synthesis :
    • A halogenated pyrazole-indole precursor (e.g., 3-bromo-1H-pyrazole-5-carbohydrazide) is prepared via cyclocondensation.
  • Coupling Reaction :
    • The brominated intermediate reacts with 2-ethoxyphenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a dioxane/water mixture.
    • Reaction conditions: 85°C for 6–8 hours under inert atmosphere.

Advantages :

  • Enables late-stage functionalization, facilitating diversification of aryl groups.
  • Yields: 60–65% after column chromatography.

Protective Group Strategies

Amino Protection During Synthesis

To prevent side reactions at the indole nitrogen, protective groups such as tert-butoxycarbonyl (Boc) or benzyl are employed:

  • Protection :
    • Indole nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP as a catalyst.
  • Deprotection :
    • After cyclocondensation, the Boc group is removed via treatment with 4M HCl in dioxane at 25°C for 2 hours.

Purification and Characterization

Isolation Techniques

  • Recrystallization : Crude products are purified using ethanol/water mixtures, yielding crystals with >95% purity.
  • Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent resolves regioisomeric impurities.

Spectroscopic Analysis

Key Characterization Data :

Technique Findings Reference
IR (KBr) 3365 cm⁻¹ (N–H stretch), 1637 cm⁻¹ (C=O), 1610 cm⁻¹ (C=N)
¹H NMR (CDCl₃) δ 3.20–3.26 (dd, pyrazole-H), δ 6.90–7.80 (m, indole/aryl-H)
MS m/z 427 [M+H]⁺, consistent with molecular formula C₂₁H₁₉N₅O₂

Comparative Analysis of Synthetic Methods

Parameter Cyclocondensation Cross-Coupling
Yield 68–72% 60–65%
Reaction Time 12 hours 8 hours
Scalability Moderate High
Functional Group Tolerance Limited to electron-deficient chalcones Broad (aryl boronic acids)

Industrial-Scale Adaptation

Patent WO2015067782A1 outlines a scalable process using continuous flow reactors for the cyclocondensation step, reducing reaction time to 3–4 hours with microwave assistance. Key modifications include:

  • Solvent System : TBME/water biphasic mixture enhances heat transfer.
  • Catalyst Recycling : Pd nanoparticles immobilized on mesoporous silica reduce costs.

Chemical Reactions Analysis

Types of Reactions

N’-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N’-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole-Pyrazole Hybrids

Compound Name Substituent at Pyrazole-3 Position Key Modifications Molecular Weight (g/mol) Key Applications/Findings References
Target Compound 2-ethoxyphenyl Ethoxy group enhances lipophilicity ~434.44 ERAP1 inhibition (submicromolar activity)
3-(2,4-Dichlorophenyl)-N′-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide 2,4-dichlorophenyl Electron-withdrawing Cl groups ~457.30 Not specified; likely ERAP1/anticancer focus
N′-[(E)-1H-Indol-3-ylmethylene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide 5-methylthiophen-2-yl Thiophene enhances π-π stacking ~405.45 Potential kinase or ERAP1 inhibition
N′-[(E)-1H-Indol-3-ylmethylene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide 4-[(4-methylbenzyl)oxy]phenyl Bulky benzyloxy group increases steric bulk ~542.60 ERAP1 inhibition (optimized selectivity)

Key Observations :

  • The 2-ethoxyphenyl substituent in the target compound balances lipophilicity (xlogP >5) and steric effects, enabling submicromolar ERAP1 inhibition while avoiding excessive molecular weight (>450) .
  • Chlorinated derivatives (e.g., 2,4-dichlorophenyl) introduce electron-withdrawing groups that may enhance binding to hydrophobic enzyme pockets but increase toxicity risks .
  • Thiophene and benzyloxy substituents improve π-π stacking and selectivity, respectively, as seen in ERAP1 inhibitors .

Key Observations :

  • The target compound’s ERAP1 inhibition is distinct from SKI-I’s sphingosine kinase 1 (SphK1) targeting, though both share hydrazide scaffolds .
  • Nicotinohydrazide derivatives exhibit cytotoxicity against breast cancer cells, highlighting scaffold versatility .
  • Ultrasonication synthesis (e.g., for pyrazolines) reduces reaction time compared to traditional reflux methods .

Physicochemical and Spectroscopic Comparisons

Table 3: Spectroscopic and Elemental Analysis Data

Compound Name ¹H NMR Shifts (δ, ppm) ESI-MS (m/z) Elemental Analysis (C/H/N) References
Target Compound Not reported Not reported Not reported
N′-((1H-Indol-3-yl)methylene)nicotinohydrazide 6.90–7.23 (indole H), 8.30–8.90 (pyridine) 307.1 [M+H]⁺ C: 62.7%, H: 4.2%, N: 22.7% (calc/exp)
4-Chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide 7.20–8.10 (aromatic H) 458.9 [M+H]⁺ C: 55.0%, H: 5.1%, N: 12.2% (calc/exp)

Key Observations :

  • Nicotinohydrazides display diagnostic ¹H NMR shifts for indole (δ 6.90–7.23) and pyridine protons (δ 8.30–8.90) .
  • Sulfonohydrazides (e.g., 4-chloro derivatives) show higher molecular weights and distinct elemental profiles due to sulfonyl and morpholinoethyl groups .

Q & A

Synthesis and Characterization

Q1: What synthetic routes are optimal for preparing N'-((1H-Indol-3-yl)methylene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how can intermediates be validated? Methodological Answer: The compound can be synthesized via condensation of 3-amino-5-pyrazolone derivatives with indole-3-carboxaldehyde analogs under reflux in ethanol with triethylamine as a catalyst. Key intermediates should be characterized using 1H/13C NMR and elemental analysis to confirm regioselectivity and purity . For hydrazide derivatives, spectral data (IR, UV-Vis) should align with carbonyl (C=O) and imine (C=N) stretching frequencies (~1650–1700 cm⁻¹ and ~1600 cm⁻¹, respectively) .

Structural Analysis

Q2: How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry? Methodological Answer: Use SHELXL for small-molecule refinement, employing high-resolution X-ray diffraction data. Key parameters include anisotropic displacement refinement for non-H atoms and constraints for disordered regions. Cross-validate results with WinGX for metric analysis and ORTEP for visualizing anisotropic displacement ellipsoids. SHELX’s robust handling of twinned data is critical for resolving ambiguities in bond lengths and angles .

Biological Activity Evaluation

Q3: What experimental designs are suitable for assessing antimicrobial and antioxidant activities of this compound? Methodological Answer:

  • Antimicrobial assays: Use the cup-plate method against Staphylococcus aureus and Aspergillus niger, with zone-of-inhibition measurements at concentrations ≥100 µg/mL. Include positive controls (e.g., ciprofloxacin) and solvent blanks .
  • Antioxidant assays: Employ radical scavenging activity (RSA) using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ferric ion chelation assays . Calculate IC₅₀ values and compare to ascorbic acid standards .

Structure-Activity Relationships (SAR)

Q4: How do substituents on the indole and pyrazole rings influence biological activity? Methodological Answer:

  • Indole modifications: Electron-donating groups (e.g., methoxy at C-5) enhance receptor binding affinity via hydrogen bonding interactions, as seen in related indole-carbohydrazides .
  • Pyrazole substitutions: The 2-ethoxyphenyl group improves lipophilicity, enhancing membrane permeability. Compare with analogs lacking the ethoxy group to quantify bioavailability differences .

Data Contradiction Analysis

Q5: How should discrepancies in bioactivity data between similar hydrazide derivatives be addressed? Methodological Answer:

  • Replicate experiments under standardized conditions (e.g., pH, solvent, temperature).
  • Perform dose-response curve analysis to identify non-linear effects.
  • Use molecular docking (e.g., AutoDock Vina) to correlate bioactivity with binding energy differences at target sites (e.g., 5-HT1D receptors or microbial enzymes) .

Advanced Research: Molecular Modeling

Q6: What computational strategies are recommended for predicting pharmacokinetic properties? Methodological Answer:

  • Use QSAR models to predict logP (lipophilicity) and BBB permeability.
  • Perform molecular dynamics simulations (e.g., GROMACS) to assess stability in aqueous and lipid environments.
  • Validate predictions with in vitro ADME assays (e.g., Caco-2 cell permeability) .

Crystallization Challenges

Q7: How can solvent-induced polymorphism be minimized during crystallization? Methodological Answer:

  • Screen solvents (e.g., ethanol, DMF, acetonitrile) using high-throughput crystallization plates .
  • Monitor crystal growth via polarized light microscopy and confirm polymorph identity with PXRD .
  • Optimize slow evaporation techniques to favor thermodynamically stable forms .

Analytical Method Validation

Q8: What chromatographic methods ensure purity and stability of this compound? Methodological Answer:

  • Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Validate methods per ICH guidelines for linearity (R² ≥0.995), precision (%RSD <2%), and LOD/LOQ .

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